molecular formula C15H20N2O4 B11835432 Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B11835432
M. Wt: 292.33 g/mol
InChI Key: OTABGURGVPMYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound also includes a carbamoylphenoxy group and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-nitrobenzamide with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-nitroanilino)piperidine-1-carboxylate
  • Ethyl 4-(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • Ethyl 4-(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate

Uniqueness

Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoylphenoxy group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-20-15(19)17-9-7-11(8-10-17)21-13-6-4-3-5-12(13)14(16)18/h3-6,11H,2,7-10H2,1H3,(H2,16,18)

InChI Key

OTABGURGVPMYBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.